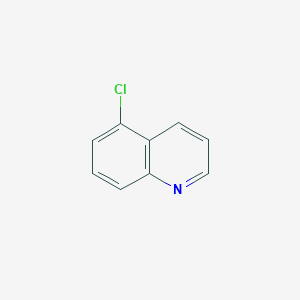

5-Chloroquinoline

Descripción

The exact mass of the compound 5-Chloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSRGOVAIOPERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212901 | |

| Record name | 5-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-27-8 | |

| Record name | 5-Chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloroquinoline

Abstract

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 5-Chloroquinoline. Intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, this document delves into the molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity of this important heterocyclic compound. The causality behind experimental observations and the strategic implications for its use in synthetic applications are emphasized throughout. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic and naturally occurring compounds with a broad spectrum of biological activities. The introduction of a chlorine atom at the 5-position of the quinoline ring system, yielding 5-Chloroquinoline, profoundly influences its electronic properties and reactivity, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials. Understanding the intrinsic physical and chemical properties of 5-Chloroquinoline is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 5-Chloroquinoline are summarized below, providing a baseline for its handling, application, and further modification.

Molecular Identity

The structural identity of 5-Chloroquinoline is defined by the following key identifiers:

-

IUPAC Name: 5-chloroquinoline

-

CAS Number: 635-27-8[1]

-

Molecular Formula: C₉H₆ClN[1]

-

Molecular Weight: 163.6 g/mol [1]

-

Canonical SMILES: C1=CC2=C(C=CC=N2)C(=C1)Cl

The presence of the electronegative chlorine atom on the carbocyclic ring and the nitrogen atom in the heterocyclic ring dictates the molecule's polarity and reactivity.

Caption: Molecular Structure of 5-Chloroquinoline.

Physical Properties

The physical properties of 5-Chloroquinoline are crucial for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 28-32 °C | [2][3] |

| Boiling Point | 263 °C (lit.) | [1][2] |

| Density | ~1.3 g/cm³ | [2] |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [4] |

| Storage Conditions | 2-8°C, sealed in a dry environment. | [1][2] |

The low melting point indicates that 5-Chloroquinoline can exist as a liquid in warmer laboratory environments, a factor to consider for accurate weighing and dispensing.

Chemical Properties and Reactivity

The chemical behavior of 5-Chloroquinoline is characterized by the interplay of the electron-deficient pyridine ring and the substituted benzene ring.

Electrophilic Aromatic Substitution

Electrophilic substitution on the quinoline ring system preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring.[5] The directing effect of the nitrogen atom and the overall electronic distribution favor substitution at the 5- and 8-positions.[4][5][6] In the case of 5-Chloroquinoline, the presence of the chlorine atom at the 5-position will influence the regioselectivity of further electrophilic attack. The chlorine atom is an ortho-, para-director, but deactivating. Therefore, electrophilic substitution is expected to be directed to the 8-position, and to a lesser extent, the 7-position.

Caption: Generalized Electrophilic Aromatic Substitution on 5-Chloroquinoline.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the heterocyclic ring towards nucleophilic aromatic substitution (SNA_r), particularly at the 2- and 4-positions.[7][8] While the chlorine atom in 5-Chloroquinoline is on the carbocyclic ring and thus not as activated as a halogen at the 2- or 4-position, it can still undergo nucleophilic displacement under certain conditions, especially with strong nucleophiles or through transition-metal catalysis.

Transition-Metal Catalyzed Cross-Coupling Reactions

5-Chloroquinoline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 5-position of the quinoline and a variety of organoboron reagents. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups.[9][10][11][12][13]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, providing a direct route to 5-aminoquinoline derivatives from 5-Chloroquinoline and a wide range of primary and secondary amines.[14][15][16][17][18]

Caption: Key Cross-Coupling Reactions of 5-Chloroquinoline.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and purity assessment of 5-Chloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 5-Chloroquinoline exhibits distinct signals for the six aromatic protons. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the nitrogen and chlorine atoms. A detailed analysis of the coupling patterns (doublets, triplets, and doublet of doublets) allows for the unambiguous assignment of each proton.[19]

-

¹³C NMR: The carbon NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts provide valuable information about the electronic environment of each carbon. Carbons in the vicinity of the nitrogen and chlorine atoms are significantly shifted.[20][21][22]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloroquinoline displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.[23][24][25]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-Chloroquinoline typically shows a prominent molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern can provide further structural information.[3][26][27][28][29]

Experimental Protocols

The following are standardized protocols for the determination of key physical properties of 5-Chloroquinoline.

Melting Point Determination

-

A small amount of finely powdered 5-Chloroquinoline is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[30][31][32]

Boiling Point Determination

-

A few milliliters of 5-Chloroquinoline are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The setup is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[23][24][25][33][34]

Solubility Determination

-

A small, measured amount of 5-Chloroquinoline (e.g., 25 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 0.75 mL) is added in portions with vigorous shaking after each addition.

-

The solubility is qualitatively assessed as soluble, partially soluble, or insoluble.[5][35][36]

Safety and Handling

5-Chloroquinoline should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[34][36][37]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[34][38]

-

Storage: Store in a tightly closed container in a cool, dry place.[1][2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[36][38]

Conclusion

5-Chloroquinoline is a valuable heterocyclic compound with well-defined physical and chemical properties. Its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, makes it a key intermediate in the synthesis of a wide array of functional molecules. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in scientific research and development.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2023, July 25). GeeksforGeeks. Retrieved from [Link]

-

Determination of Boiling Points. (n.d.). Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health. Retrieved from [Link]

-

5-chloroquinoline. (n.d.). ChemBK. Retrieved from [Link]

-

5-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org. Retrieved from [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

-

Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? (2020, February 6). Reddit. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Clioquinol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). National Institutes of Health. Retrieved from [Link]

-

Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008, October 24). The Journal of Organic Chemistry. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

5-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tsijournals.com [tsijournals.com]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. bhu.ac.in [bhu.ac.in]

- 23. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 31. cionpharma.com [cionpharma.com]

- 32. impactfactor.org [impactfactor.org]

- 33. CN1405155A - 5-chloro-8-hydroxyquinoline preparation method - Google Patents [patents.google.com]

- 34. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 35. Page loading... [guidechem.com]

- 36. echemi.com [echemi.com]

- 37. fishersci.de [fishersci.de]

- 38. tradeportal.customs.gov.jo [tradeportal.customs.gov.jo]

An In-depth Technical Guide to the Synthesis of 5-Chloroquinoline from 5-Aminoquinoline via the Sandmeyer Reaction

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 5-chloroquinoline from 5-aminoquinoline. The core methodology detailed is the Sandmeyer reaction, a robust and widely adopted process for the conversion of primary aromatic amines into aryl halides. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delineates the reaction mechanism, provides a detailed, step-by-step experimental protocol, discusses critical safety considerations, and outlines methods for purification and characterization of the final product. The causality behind experimental choices is emphasized to provide a deeper understanding of the process.

Introduction: The Significance of 5-Chloroquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of a chlorine atom at the 5-position creates 5-chloroquinoline, a versatile intermediate. This functionalization allows for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of complex chemical architectures for drug discovery, agrochemicals, and materials science. The conversion of the readily available 5-aminoquinoline to 5-chloroquinoline is, therefore, a pivotal transformation for synthetic chemists. The Sandmeyer reaction stands out as the most reliable and historically significant method for this conversion.[1][2]

The Sandmeyer Reaction: A Mechanistic Overview

Discovered by Traugott Sandmeyer in 1884, this reaction provides a powerful method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[2] The overall process is a two-stage, one-pot synthesis involving diazotization followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1][2][3]

Stage 1: Diazotization of 5-Aminoquinoline

The first stage is the conversion of the primary aromatic amine, 5-aminoquinoline, into its corresponding diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5]

The mechanism proceeds as follows:

-

Formation of the Nitrosating Agent: Two protons from HCl react with sodium nitrite to form nitrous acid (HNO₂), which is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-aminoquinoline attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable quinoline-5-diazonium chloride salt.[5]

This entire process must be conducted at low temperatures (0–5 °C) as diazonium salts are notoriously unstable at higher temperatures and can decompose violently or undergo unwanted side reactions.[6] The presence of excess acid is also crucial to prevent the newly formed diazonium salt from coupling with unreacted 5-aminoquinoline.[7]

Stage 2: Copper(I)-Catalyzed Halogenation

The second stage involves the introduction of the cold diazonium salt solution to a solution of copper(I) chloride (CuCl).[1] This is the core Sandmeyer step and is understood to proceed via a radical mechanism.[2][3]

-

Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.[3]

-

Dinitrogen Extrusion: This transfer reduces the diazonium species, which then rapidly decomposes, releasing gaseous nitrogen (N₂)—a thermodynamically highly favorable process—and generating an aryl radical.[3]

-

Halogen Transfer: The aryl radical abstracts a chlorine atom from the now copper(II) chloride species, forming the desired 5-chloroquinoline product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[2][3]

The vigorous evolution of nitrogen gas is a clear visual indicator of the reaction's progress.[1]

Experimental Protocol: Synthesis of 5-Chloroquinoline

This protocol is designed to be a self-validating system, where successful completion of each step prepares the reaction for the next. The causality for each procedural choice is explained to enhance reproducibility and understanding.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Aminoquinoline | 144.17 | 10.0 g | 0.069 | Starting material.[8] |

| Concentrated HCl | 36.46 | ~35 mL | - | Used for salt formation and diazotization. |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 g | 0.075 | Diazotizing agent. |

| Copper(I) Chloride (CuCl) | 98.99 | 10.0 g | 0.101 | Catalyst for the Sandmeyer reaction. |

| Deionized Water | 18.02 | As needed | - | Solvent. |

| Dichloromethane | 84.93 | As needed | - | Extraction solvent. |

| Sodium Bicarbonate | 84.01 | As needed | - | For neutralization. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent. |

Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multi-Faceted Mechanism of Action of 5-Chloroquinoline in Cancer Cells

**A Technical Guide to the

Executive Summary

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 5-chloroquinoline (5CQ), a halogenated derivative, has emerged as a compound of significant interest in oncology research. Historically associated with antimalarial drugs like chloroquine (CQ), recent investigations have unveiled its potent and multi-faceted anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which 5-chloroquinoline and its closely related analogs exert their effects on cancer cells. We will explore its role in modulating critical cellular processes including autophagy, apoptosis, and cell cycle progression, its impact on key oncogenic signaling pathways, and its ability to induce oxidative stress, culminating in a comprehensive overview for researchers and drug development professionals.

Introduction: Repurposing a Privileged Scaffold

Quinoline and its derivatives have long been a cornerstone of pharmaceutical development. The repurposing of existing drugs for cancer therapy offers a streamlined path to clinical application, leveraging known safety and pharmacokinetic profiles. Chloroquine (CQ), a well-known 4-aminoquinoline, has been investigated extensively for its ability to sensitize cancer cells to conventional therapies, primarily through its role as an autophagy inhibitor.[1][2] Building on this foundation, specific derivatives like 5-chloroquinoline are being explored for their intrinsic anticancer activities and distinct mechanistic profiles. This guide synthesizes current research to provide a detailed understanding of how these compounds function at the molecular level to inhibit cancer cell proliferation and survival.

Core Mechanisms of Action

5-Chloroquinoline and its analogs employ a multi-pronged attack on cancer cells, disrupting several fundamental processes required for tumor growth and survival.

2.1 Modulation of Autophagy: A Double-Edged Sword

Autophagy is a cellular recycling process that degrades damaged organelles and proteins to maintain cellular homeostasis.[1] In cancer, its role is complex; it can act as a survival mechanism, allowing cells to withstand stress from chemotherapy or nutrient deprivation, but it can also lead to a form of programmed cell death known as autophagic cell death.[1][3]

Chloroquine and its derivatives are well-characterized as late-stage autophagy inhibitors.[1][4] They are weak bases that accumulate in acidic lysosomes, increasing the lysosomal pH and inhibiting the fusion of autophagosomes with lysosomes. This blockage prevents the degradation of cellular components, leading to an accumulation of autophagosomes.[3][5] This disruption of the autophagic flux is a key component of their anticancer effect, as it prevents cancer cells from using autophagy as a pro-survival mechanism in response to stress.[5][6] Evidence suggests that while CQ induces the formation of autophagosomes, it ultimately inhibits their degradation, leading to autophagic cell death in some cancer types, such as esophageal carcinoma.[3]

// Nodes Stress [label="Cellular Stress\n(e.g., Chemotherapy)", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy_Induction [label="Autophagy Induction", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagosome [label="Autophagosome\nFormation\n(LC3-I to LC3-II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Fusion [label="Autophagosome-Lysosome\nFusion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5]; Degradation [label="Degradation &\nRecycling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CQ [label="5-Chloroquinoline\n(or Chloroquine)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled"]; Accumulation [label="Autophagosome\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; Death [label="Autophagic Cell Death", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stress -> Autophagy_Induction; Autophagy_Induction -> Autophagosome; Autophagosome -> Fusion; Lysosome -> Fusion; Fusion -> Degradation; Degradation -> Survival; CQ -> Fusion [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Fusion -> Accumulation [style=invis]; // for layout Accumulation -> Death; Autophagosome -> Accumulation [style=dashed, color="#EA4335"]; } caption: "Mechanism of Autophagy Inhibition by 5-Chloroquinoline."

2.2 Induction of Apoptosis

Beyond autophagy, 5-chloroquinoline derivatives can directly trigger apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including bladder, breast, and glioma cells.[7][8][9]

The pro-apoptotic effects are often mediated through:

-

The p53 Pathway : Chloroquine can stabilize and activate the p53 tumor suppressor protein, a master regulator of cell fate.[9] Activated p53 can transcriptionally up-regulate pro-apoptotic genes.

-

Mitochondrial Pathway : Quinoline derivatives can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program.[10][11]

-

Generation of Reactive Oxygen Species (ROS) : A significant mechanism is the induction of oxidative stress. 5-chloroquinoline can increase the intracellular levels of ROS, which are highly reactive molecules that can damage DNA, proteins, and lipids.[12][13] This damage, particularly DNA double-strand breaks, can trigger an apoptotic response.[12]

2.3 Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. 5-Chloroquinoline and its analogs can halt this process by inducing cell cycle arrest, often at the G0/G1 or G2/M phase.[1][11] This effect is frequently linked to the modulation of key cell cycle regulatory proteins. For instance, combination treatments with 5-fluorouracil (5-FU) and chloroquine have been shown to up-regulate the cell cycle inhibitors p21, p27, and p53, while down-regulating cyclin-dependent kinase 2 (CDK2) and cyclin D1, thereby preventing the transition from G1 to S phase.[1][5]

2.4 Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Chloroquine has demonstrated anti-metastatic properties, particularly under hypoxic conditions often found within tumors.[14][15] The mechanisms include:

-

Suppression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) : By reducing levels of HIF-1α, a key transcription factor that promotes adaptation to hypoxia, chloroquine can decrease the expression of downstream targets like vascular endothelial growth factor (VEGF), which is crucial for angiogenesis.[14][15]

-

Inhibition of Epithelial-Mesenchymal Transition (EMT) : Chloroquine can suppress EMT, a process where cancer cells gain migratory and invasive properties, by increasing the expression of E-cadherin and decreasing N-cadherin.[14]

-

Induction of Par-4 Secretion : Chloroquine can induce normal cells to secrete the pro-apoptotic tumor suppressor Par-4, which can then trigger apoptosis in nearby cancer cells and inhibit metastatic growth.[16]

Impact on Key Signaling Pathways

The anticancer effects of 5-chloroquinoline are underpinned by its ability to modulate critical intracellular signaling cascades that are often dysregulated in cancer.

3.1 The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common event in many cancers.[17][18][19] Several studies have indicated that quinoline derivatives can inhibit this pathway.[3][20] By suppressing the phosphorylation and subsequent activation of key components like Akt and mTOR, these compounds can effectively shut down this major pro-survival signaling network.[20][21] This inhibition contributes significantly to the observed reduction in cell proliferation and induction of apoptosis.[22]

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", width=1.2]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", width=1.2]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.0]; Survival_Node [label="Cell Survival\n(Inhibits Apoptosis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.0]; CQ [label="5-Chloroquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled", width=2.0];

// Edges RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates", style=dashed]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT; AKT -> mTOR; mTOR -> Proliferation; AKT -> Survival_Node;

CQ -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; CQ -> AKT [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; CQ -> mTOR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } caption: "Inhibition of the PI3K/Akt/mTOR Signaling Pathway."

Synergistic Potential and Therapeutic Implications

A key area of interest is the use of 5-chloroquinoline and its analogs as chemosensitizers to enhance the efficacy of standard anticancer drugs.[10] By inhibiting pro-survival pathways like autophagy, these compounds can make cancer cells more vulnerable to cytotoxic agents like 5-fluorouracil, doxorubicin, and temozolomide, as well as radiation therapy.[1][2][23][24] This synergistic effect allows for potentially lower doses of conventional chemotherapeutics, which could reduce toxicity and overcome drug resistance.[5][25]

| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |

| 5-Fluorouracil (5-FU) | Colon Cancer | Enhanced cell cycle arrest and apoptosis; inhibition of 5-FU-induced protective autophagy. | [1][5][6] |

| Radiation Therapy | Bladder Cancer | Enhanced radiosensitivity through autophagy inhibition and apoptosis activation. | [7] |

| Doxorubicin | General | Stronger anti-angiogenic effects in vitro and in vivo. | [24] |

| Temozolomide (TMZ) | Melanoma | Enhanced cytotoxicity and G0/G1 cell cycle arrest. | [23] |

Experimental Protocols for Mechanistic Investigation

To elucidate the mechanisms described above, a series of well-established in vitro assays are essential. The following protocols provide a framework for investigating the effects of 5-chloroquinoline on cancer cells.

5.1 Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of 5-chloroquinoline (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

-

5.2 Apoptosis Detection (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of 5-chloroquinoline for 24-48 hours.[7]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[23]

-

5.3 Western Blotting for Signaling Pathway Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It allows for the assessment of protein expression levels and post-translational modifications, such as phosphorylation, which is critical for evaluating signaling pathway activation.

-

Protocol:

-

Protein Extraction: Treat cells as desired, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, LC3B, p62, Bcl-2, β-actin) overnight at 4°C.[3][21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

-

// Nodes A [label="1. Cell Lysis &\nProtein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. SDS-PAGE\n(Separation by Size)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Membrane Transfer\n(PVDF/Nitrocellulose)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Blocking\n(BSA or Milk)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Primary Antibody\nIncubation", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Secondary Antibody\nIncubation (HRP)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. ECL Detection\n& Imaging", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Densitometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } caption: "Standard Workflow for Western Blot Analysis."

Conclusion and Future Directions

5-Chloroquinoline and its related analogs are potent, multi-targeted agents with significant potential in cancer therapy. Their ability to simultaneously inhibit autophagy, induce apoptosis and cell cycle arrest, suppress metastasis, and disrupt key oncogenic signaling pathways like PI3K/Akt/mTOR makes them compelling candidates for further development. The strong synergistic effects observed when combined with conventional chemotherapies highlight a promising strategy to enhance treatment efficacy and overcome drug resistance. Future research should focus on optimizing the quinoline scaffold to improve potency and selectivity, conducting in vivo studies to validate the in vitro findings, and ultimately translating these promising compounds into clinical trials.

References

-

Ma, Z., et al. (2018). Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro. PubMed Central. Available at: [Link]

-

Lee, H. Y., et al. (2012). Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration. APMIS. Available at: [Link]

-

Al-Buhairi, M., et al. (2006). Chloroquine treatment increases detection of 5-fluorouracil-induced apoptosis index in vivo. Molecular Imaging. Available at: [Link]

-

Malla, R. R., et al. (2014). Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation. World Journal of Gastroenterology. Available at: [Link]

-

Burikhanov, R., et al. (2017). Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. Cell Reports. Available at: [Link]

-

García-Lara, L., et al. (2024). Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. Frontiers in Oncology. Available at: [Link]

-

Kim, J. E., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. BMC Cancer. Available at: [Link]

-

Thongchot, S., et al. (2015). Chloroquine exerts anti-metastatic activities under hypoxic conditions in cholangiocarcinoma cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

-

Wang, Y., et al. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Journal of Inflammation Research. Available at: [Link]

-

ResearchGate. (n.d.). Chloroquine induces apoptosis in bladder cancer cells. ResearchGate. Available at: [Link]

-

Thongchot, S., et al. (2015). Chloroquine Exerts Anti-metastatic Activities Under Hypoxic Conditions in Cholangiocarcinoma Cells. Semantic Scholar. Available at: [Link]

-

de Almeida, G. S., et al. (2021). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kim, J. E., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. ResearchGate. Available at: [Link]

-

Geng, Y., et al. (2010). Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells. Neoplasia. Available at: [Link]

-

Antonicelli, F., et al. (2013). Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells. The Journal of Urology. Available at: [Link]

-

Pleshakova, T. O., et al. (2018). Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro. Melanoma Research. Available at: [Link]

-

ResearchGate. (n.d.). Synthesized 5‐chloro quinoline based analogs 3, 5a–h. ResearchGate. Available at: [Link]

-

Armutak, E. I., et al. (2018). Chloroquine Used in Combination with Chemotherapy Synergistically Suppresses Growth and Angiogenesis In Vitro and In Vivo. Anticancer Research. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules. Available at: [Link]

-

da Silva, A. C. S., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Perri, M., et al. (2019). The role of cellular reactive oxygen species in cancer chemotherapy. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Mabuchi, S., et al. (2015). PI3K/Akt/mTOR Pathway as a Strategic Target for Endometrial Cancer Therapy. Cancers. Available at: [Link]

-

Request PDF. (n.d.). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. ResearchGate. Available at: [Link]

-

Martin, D., et al. (2014). Autophagy Inhibitor Chloroquine Enhanced the Cell Death Inducing Effect of the Flavonoid Luteolin in Metastatic Squamous Cell Carcinoma Cells. PLOS ONE. Available at: [Link]

-

El-kott, A. F., et al. (2022). RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Kamal, A., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Cheung, E. C., & Vousden, K. H. (2022). Reactive oxygen species in cancer: Current findings and future directions. Seminars in Cancer Biology. Available at: [Link]

-

Uddin, M. S., et al. (2024). Reactive Oxygen Species: A Double-Edged Sword in the Modulation of Cancer Signaling Pathway Dynamics. International Journal of Molecular Sciences. Available at: [Link]

-

Yang, J., et al. (2019). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences. Available at: [Link]

-

D'Amico, R., et al. (2023). Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer. International Journal of Molecular Sciences. Available at: [Link]

-

Srinivas, U. S., et al. (2019). Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations. Journal of Cellular Physiology. Available at: [Link]

-

Tew, B. Y., et al. (2023). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers. Available at: [Link]

-

Hirata, A., et al. (2007). Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism. Journal of Gastroenterology. Available at: [Link]

Sources

- 1. Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]

- 13. The role of cellular reactive oxygen species in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chloroquine exerts anti-metastatic activities under hypoxic conditions in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 18. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Autophagy Inhibitor Chloroquine Enhanced the Cell Death Inducing Effect of the Flavonoid Luteolin in Metastatic Squamous Cell Carcinoma Cells | PLOS One [journals.plos.org]

- 23. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chloroquine Used in Combination with Chemotherapy Synergistically Suppresses Growth and Angiogenesis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of 5-Chloroquinoline derivatives.

An In-Depth Technical Guide to the Biological Activities of 5-Chloroquinoline Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide focuses on a specific, highly active subclass: 5-chloroquinoline derivatives. The introduction of a chlorine atom at the 5-position significantly modulates the molecule's electronic and lipophilic properties, leading to a diverse and potent range of biological activities.[2] We will explore the synthetic strategies for accessing these compounds and delve into their primary therapeutic applications, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable experimental protocols and mechanistic insights to guide future research and development.

The 5-Chloroquinoline Scaffold: A Privileged Structure

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" due to its ability to interact with a wide variety of biological targets.[1] The 5-chloroquinoline core, in particular, has emerged as a valuable building block in drug design. The chlorine atom at the C-5 position is electron-withdrawing and increases lipophilicity, which can enhance membrane permeability and binding affinity to target proteins.[2] This substitution has proven critical in optimizing the potency and pharmacokinetic profiles of various derivatives.[3]

General Synthetic Strategies

The synthesis of the 5-chloroquinoline core can be achieved through several established methods. A common approach involves the Skraup-Doebner-von Miller reaction or variations thereof, starting from substituted anilines. For instance, 5-chloro-8-hydroxyquinoline can be prepared from 4-chloro-2-aminophenol and acrolein diethyl acetal.[4]

A general laboratory-scale synthesis protocol is outlined below:

Experimental Protocol: Synthesis of 5-Chloro-8-hydroxyquinoline [4]

-

Reaction Setup: To a round-bottomed flask containing 4-chloro-2-aminophenol (~1 mmol), add a 1N HCl solution (82.5 mL).

-

Addition of Reagents: Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture. Causality Note: The acid catalyzes the hydrolysis of the acetal to acrolein in situ, which then undergoes a cyclization reaction with the aminophenol.

-

Reflux: Fit the flask with a reflux condenser and heat the solution to 111°C for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize to a pH of 7-8 with solid sodium carbonate (Na2CO3).

-

Work-up: Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers and dry them over anhydrous sodium sulfate (Na2SO4).

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography using an appropriate eluent system (e.g., 15% ethyl acetate/cyclohexane) to yield the target compound.[4]

Further derivatization, such as forming hybrids through the Mannich reaction, can be used to link the 5-chloroquinoline core to other bioactive molecules, like ciprofloxacin, to create compounds with dual-action potential.[5][6]

Anticancer Activity: A Multi-Pronged Attack

5-Chloroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action including kinase inhibition, apoptosis induction, and disruption of key cellular processes.[1][7]

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8] The quinoline scaffold is an effective ATP-competitive inhibitor, mimicking the purine ring of ATP to bind to the kinase active site.[8] Several 5-chloroquinoline derivatives have been investigated as inhibitors of key oncogenic kinases, including those in the PI3K/Akt/mTOR and EGFR signaling cascades.[8][9] Inhibition of these pathways disrupts signals that promote cancer cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a derivative.[8]

Other Anticancer Mechanisms

Beyond kinase inhibition, certain derivatives like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) induce cancer cell death by inhibiting proteasome activity, disrupting lysosomal function, and modulating the NF-kappa B signaling pathway.[10][11] Studies have also shown that some derivatives can trigger apoptosis by activating p53 transcriptional activity, leading to an increase in pro-apoptotic proteins like Bax.[12]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Name/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Clioquinol (CQ) | HuCCT1 (Cholangiocarcinoma) | 2.84 | [10] |

| Clioquinol (CQ) | Huh28 (Cholangiocarcinoma) | 4.69 | [10] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various Human Tumor Lines | < 1.0 | [12] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | ~3.0 | [13] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast) | ~3.0 | [13] |

Protocol: Evaluating In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[14]

Caption: Standard workflow for an MTT-based cell viability assay.[14]

Step-by-Step Methodology [14]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the 5-chloroquinoline test compounds in a complete cell culture medium. Trustworthiness Note: The final concentration of the solvent (e.g., DMSO) should typically be below 0.5% to prevent solvent-induced toxicity.

-

Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Expertise Note: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Antimicrobial Activity

Halogenated 8-hydroxyquinolines are well-documented antimicrobial agents.[15] 5-chloroquinoline derivatives, particularly 5-chloro-8-hydroxyquinoline (cloxyquin), exhibit potent activity against a range of bacteria and fungi, including drug-resistant strains.[15][16]

Mechanism of Action: Metal Chelation

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is linked to their ability to chelate essential metal ions like iron (Fe), copper (Cu), zinc (Zn), and manganese (Mn).[15] By sequestering these ions, the compounds deprive microbes of vital cofactors required for enzymatic processes, effectively halting growth and replication.[15] In some cases, the metal-compound complex itself is the active antibacterial agent.[15] This mechanism is distinct from many conventional antibiotics, making these compounds effective against multidrug-resistant organisms.[15]

Spectrum of Activity

5-chloroquinoline derivatives have shown a broad spectrum of activity. Cloxyquin, for instance, is highly effective against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) as low as 0.062 µg/mL.[15] Other derivatives have demonstrated significant efficacy against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger.[17]

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

| Cloxyquin | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | [15] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16 | [5] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococci faecalis | 4 - 16 | [5] |

| Zn(II) complex of Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | Staphylococcus aureus | - (Inhibition zone: 17.5 mm) | [17] |

| Zn(II) complex of Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | Candida albicans | - (Inhibition zone: 16.5 mm) | [17] |

Protocol: Evaluating Antimicrobial Activity via Agar Well Diffusion

This method is a standard technique for assessing the antimicrobial potential of a compound.[17]

-

Prepare Inoculum: Prepare a standardized suspension of the target microorganism in a sterile saline solution.

-

Plate Seeding: Uniformly spread the microbial inoculum over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.

-

Well Creation: Aseptically create uniform wells (e.g., 6 mm in diameter) in the agar.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent-only control and a positive control (a standard antibiotic/antifungal).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Antiviral Activity

The quinoline scaffold is also a promising platform for the development of antiviral agents.[18] While research specifically targeting 5-chloro derivatives is less extensive than for anticancer and antimicrobial applications, related compounds have shown activity against a range of viruses. The mechanism often involves interfering with viral entry, replication, or release. For example, some bihalogenated 8-hydroxyquinolines inhibit viral RNA-dependent DNA polymerase.[15] Quinoline derivatives have been investigated for activity against Zika virus (ZIKV), influenza viruses, and respiratory syncytial virus (RSV).[15][18][19]

Conclusion and Future Directions

5-Chloroquinoline derivatives represent a versatile and highly active class of compounds with significant therapeutic potential. Their proven efficacy as anticancer and antimicrobial agents, driven by well-defined mechanisms like kinase inhibition and metal chelation, makes them attractive candidates for further development. The established synthetic routes allow for extensive structural modification, enabling the optimization of structure-activity relationships to enhance potency and selectivity while minimizing toxicity.[12] Future research should focus on exploring novel derivatives, investigating their efficacy in in vivo models, and elucidating their activity against a broader range of viral pathogens. The development of hybrid molecules that combine the 5-chloroquinoline core with other pharmacophores is a particularly promising strategy for creating next-generation therapeutics to combat cancer and infectious diseases.[5]

References

- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (n.d.). Benchchem.

- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. (n.d.). Benchchem.

- Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). Dove Medical Press.

- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). American Society for Microbiology.

- Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.). ResearchGate.

- 5-Chloro-8-hydroxyquinoline. (n.d.). ChemicalBook.

- Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. (n.d.). Taylor & Francis Online.

- Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. (1977). Journal of Medicinal Chemistry.

- Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. (1970). Journal of Medicinal Chemistry.

- 5-Chloro-8-quinolinol Manufacturer. (n.d.). Cion Pharma.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules.

- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). National Institutes of Health.

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.

- Synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid 19 by Mannich reaction. (2020). ResearchGate.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Molecules.

- Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry.

- Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). MDPI.

- Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.

- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

- 5-Chloro-8-hydroxyquinoline. (n.d.). PubChem.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. (2008). Bioorganic & Medicinal Chemistry Letters.

- Antiviral Agents – Benzazine Derivatives. (2021). Russian Journal of Bioorganic Chemistry.

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). Molecules.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Molecules.

- Antiviral Activity of 5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil. (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cionpharma.com [cionpharma.com]

- 4. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chloroquinoline

Introduction

5-Chloroquinoline, a halogenated derivative of the quinoline heterocyclic aromatic system, serves as a crucial scaffold in medicinal chemistry and materials science. Its structural elucidation and purity assessment are paramount for ensuring the efficacy and safety of resulting products. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the definitive characterization of 5-Chloroquinoline. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for a robust analytical workflow.

The molecular structure of 5-Chloroquinoline, with the systematic numbering of its atoms, is fundamental to the interpretation of its spectroscopic data, particularly for NMR analysis.

Caption: Workflow for IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Data Interpretation:

For 5-Chloroquinoline (molecular formula C₉H₆ClN), the expected monoisotopic mass is approximately 163.02 Da. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 163. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 165 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

Key Fragmentation Peaks (from NIST data): [1]* m/z 163: Molecular ion (M⁺)

-

m/z 128: Loss of a chlorine radical (M⁺ - Cl)

-

m/z 101: Loss of HCN from the [M-Cl]⁺ fragment

The fragmentation pattern provides valuable information for confirming the structure. The loss of the chlorine atom is a common fragmentation pathway for halogenated aromatic compounds.

Experimental Protocol (for GC-MS with EI source):

-

Sample Preparation: Prepare a dilute solution of 5-Chloroquinoline in a volatile solvent such as methanol or dichloromethane.

-

GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities.

-

Ionization: The eluting compound enters the electron ionization (EI) source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for GC-MS analysis of 5-Chloroquinoline.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 5-Chloroquinoline:

-

MS confirms the molecular weight (163 g/mol ) and the presence of one chlorine atom.

-

IR identifies the aromatic quinoline ring system and the C-Cl bond.

-

¹³C NMR confirms the presence of nine distinct carbon environments.

-

¹H NMR provides the final, detailed structural confirmation by showing the specific proton environments and their connectivity through spin-spin coupling.

Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of 5-Chloroquinoline.

References

-

PubChem. 5-Chloroquinoline. National Center for Biotechnology Information. [Link]

-

SpectraBase. 5-Chloroquinoline. Wiley-VCH GmbH. [Link]

-

NIST. Quinoline, 5-chloro-. National Institute of Standards and Technology. [Link]

-

PubChem. 5-Chloroquinoline, GC-MS Data. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Quinoline Scaffold and the Imperative of Solid-State Characterization

An In-Depth Technical Guide to the Crystal Structure of Chloroquinolines: A Case Study on 5-Chloro-8-hydroxyquinoline and Methodologies for Polymorphic Screening

Quinoline, a heterocyclic aromatic compound, and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The seemingly minor substitution of a functional group, such as a chlorine atom, can significantly alter a molecule's physicochemical and biological properties. 5-Chloroquinoline (CAS 635-27-8) is one such derivative, a key intermediate in organic synthesis.[4][5] For drug development professionals, however, the chemical structure is only the beginning. The arrangement of molecules in the solid state—the crystal structure—governs critical pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability.

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a paramount concern in drug development.[6][7] Different polymorphs of the same active pharmaceutical ingredient (API) are, in regulatory terms, different materials, and can exhibit dramatic variations in performance.[7]

While the importance of characterizing the crystal structure of 5-chloroquinoline is clear, detailed crystallographic data and studies on its potential polymorphism are not widely available in the public domain. Therefore, this guide will adopt a dual approach. Firstly, it will present a detailed analysis of a closely related and well-characterized analogue, 5-chloro-8-hydroxyquinoline , as an expert case study to illustrate the principles of crystallographic analysis. Secondly, it will provide a comprehensive framework of the experimental protocols and analytical techniques required to synthesize, crystallize, and fully characterize the solid-state forms of 5-chloroquinoline or any similar API.

Part 1: The Crystal Structure of 5-Chloro-8-hydroxyquinoline: A Case Study

5-Chloro-8-hydroxyquinoline (also known as Cloxyquin) is an organochlorine compound with reported activity against various pathogens.[8][9] Its crystal structure has been determined, providing a valuable template for understanding the solid-state behavior of substituted chloroquinolines. Data deposited in the Cambridge Structural Database (CSD) offers a window into its molecular geometry and intermolecular interactions.[8][10]

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for 5-chloro-8-hydroxyquinoline, providing a quantitative snapshot of its solid-state architecture.

| Parameter | Value | Reference |

| Empirical Formula | C₉H₆ClNO | [8] |

| Formula Weight | 179.60 g/mol | [8] |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| a (Å) | 12.053(3) | [8] |

| b (Å) | 3.899(1) | [8] |

| c (Å) | 17.065(4) | [8] |

| α (°) | 90 | [8] |

| β (°) | 108.75(2) | [8] |

| γ (°) | 90 | [8] |

| Volume (ų) | 758.8(3) | [8] |

| Z (molecules/unit cell) | 4 | [8] |

| Calculated Density (g/cm³) | 1.572 | [8] |

Table 1: Crystallographic data for 5-chloro-8-hydroxyquinoline. Data sourced from the Cambridge Structural Database via PubChem.[8]